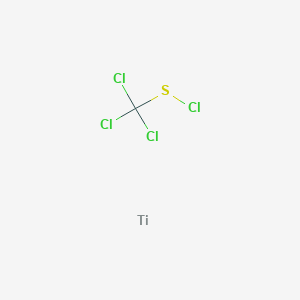
Titanium--trichloro(chlorosulfanyl)methane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium–trichloro(chlorosulfanyl)methane (1/1) is a complex organometallic compound that features a titanium center coordinated to trichloro and chlorosulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium–trichloro(chlorosulfanyl)methane (1/1) typically involves the reaction of titanium tetrachloride with chlorosulfanyl methane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Reactants: Titanium tetrachloride and chlorosulfanyl methane are purified and dried.
Reaction Setup: The reactants are mixed in a suitable solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Reaction Conditions: The mixture is stirred at a controlled temperature, typically around 0-25°C, for several hours.
Isolation and Purification: The product is isolated by filtration and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Titanium–trichloro(chlorosulfanyl)methane (1/1) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium–trichloro(chlorosulfanyl)methane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand exchange reactions where the trichloro or chlorosulfanyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like tetrahydrofuran (THF) and are conducted at ambient temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide derivatives, while reduction can produce lower-valent titanium complexes.
Wissenschaftliche Forschungsanwendungen
Titanium–trichloro(chlorosulfanyl)methane (1/1) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to coordinate with various ligands.
Industry: Utilized in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Titanium–trichloro(chlorosulfanyl)methane (1/1) involves its ability to coordinate with various substrates through its titanium center. The compound can activate small molecules, facilitating their transformation through catalytic processes. The molecular targets and pathways involved include:
Coordination Chemistry: The titanium center forms coordination complexes with substrates, altering their reactivity.
Catalytic Activation: The compound acts as a catalyst, lowering the activation energy of chemical reactions and increasing reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium Tetrachloride: A simpler titanium compound used in similar catalytic applications.
Titanium Silicalite-1: A titanium-containing zeolite with applications in selective oxidation reactions.
Titanium Dioxide: Widely used as a photocatalyst and in materials science.
Uniqueness
Titanium–trichloro(chlorosulfanyl)methane (1/1) is unique due to its specific coordination environment and the presence of both trichloro and chlorosulfanyl groups. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
192721-30-5 |
|---|---|
Molekularformel |
CCl4STi |
Molekulargewicht |
233.8 g/mol |
IUPAC-Name |
titanium;trichloromethyl thiohypochlorite |
InChI |
InChI=1S/CCl4S.Ti/c2-1(3,4)6-5; |
InChI-Schlüssel |
QJUUJUBVLBUHMO-UHFFFAOYSA-N |
Kanonische SMILES |
C(SCl)(Cl)(Cl)Cl.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)

![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)

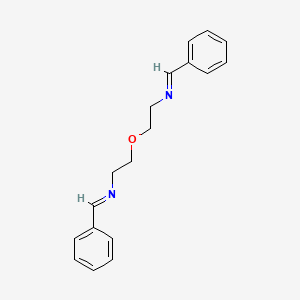
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
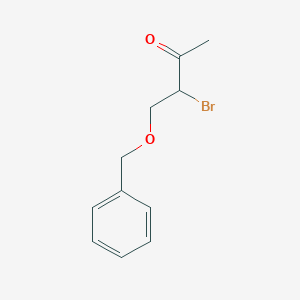
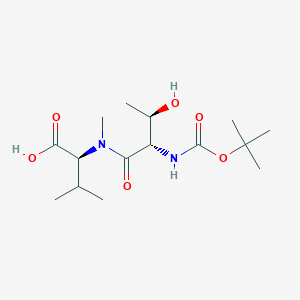
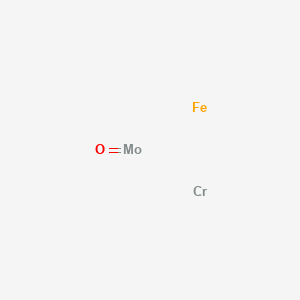


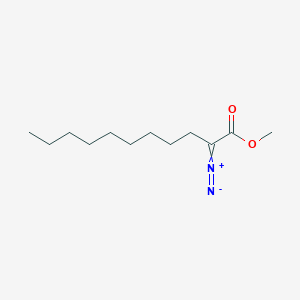
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
